molecular formula C13H30ClN B3049990 N-methyldodecan-1-amine;hydrochloride CAS No. 2292-50-4

N-methyldodecan-1-amine;hydrochloride

Cat. No.: B3049990
CAS No.: 2292-50-4
M. Wt: 235.84 g/mol
InChI Key: SVBAPZTYWZGPKN-UHFFFAOYSA-N
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Description

N-Methyldodecan-1-amine hydrochloride is a secondary amine hydrochloride salt with the molecular formula C₁₃H₂₈ClN and a molecular weight of 233.83 g/mol. Structurally, it consists of a dodecyl (C₁₂H₂₅) chain bonded to a methyl-substituted nitrogen atom, protonated and paired with a chloride counterion. This compound is typically used in organic synthesis, surfactants, or as an intermediate in pharmaceutical formulations.

Properties

IUPAC Name

N-methyldodecan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-2;/h14H,3-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBAPZTYWZGPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7311-30-0 (Parent)
Record name Dodecylmethylammonium chloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID00945604
Record name N-Methyldodecan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

235.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2292-50-4
Record name 1-Dodecanamine, N-methyl-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecylmethylammonium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyldodecan-1-amine--hydrogen chloride (1/1)
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Record name Dodecylmethylammonium chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyldodecan-1-amine;hydrochloride can be synthesized through the reductive amination of dodecanal with methylamine. The reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions usually include a solvent like methanol or ethanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. The final product is often purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-methyldodecan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to primary amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed.

Major Products

    Oxidation: Produces amine oxides.

    Reduction: Yields primary amines.

    Substitution: Results in various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-methyldodecan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in the study of membrane proteins and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-methyldodecan-1-amine;hydrochloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular processes. The molecular targets include membrane phospholipids and protein active sites.

Comparison with Similar Compounds

Dodecyldimethylammonium Chloride

  • Molecular Formula : C₁₄H₃₀ClN
  • Molecular Weight : 247.45 g/mol
  • Structure : A quaternary ammonium salt with two methyl groups and a dodecyl chain attached to the nitrogen.
  • Key Differences :
    • Charge : Quaternary ammonium (permanent positive charge) vs. secondary amine (protonated in acidic conditions).
    • Solubility : Dodecyldimethylammonium chloride is more water-soluble due to its permanent charge, making it a stronger surfactant.
    • Applications : Widely used as a disinfectant and surfactant in commercial products, whereas N-methyldodecan-1-amine hydrochloride is less common in industrial applications due to its lower stability and solubility .

N-Methyl-5-hexen-1-amine Hydrochloride

  • Molecular Formula : C₇H₁₆ClN
  • Molecular Weight : 149.66 g/mol
  • Structure : A shorter-chain (6-carbon) secondary amine with a terminal double bond.
  • Key Differences :
    • Chain Length and Reactivity : The shorter chain and unsaturation in N-methyl-5-hexen-1-amine hydrochloride increase its reactivity in polymerization or addition reactions.
    • Solubility : Higher water solubility compared to N-methyldodecan-1-amine hydrochloride due to reduced hydrophobicity.
    • Applications : Primarily used in specialized organic synthesis rather than bulk industrial processes .

Memantine Hydrochloride

  • Molecular Formula : C₁₂H₂₁N·HCl
  • Molecular Weight : 215.76 g/mol
  • Structure : A bicyclic adamantane derivative with a primary amine group.
  • Key Differences :
    • Pharmacological Use : Memantine hydrochloride is a clinically approved drug for Alzheimer’s disease, whereas N-methyldodecan-1-amine hydrochloride lacks therapeutic applications.
    • Solubility : Memantine’s rigid adamantane structure enhances lipid solubility, enabling blood-brain barrier penetration, unlike the linear alkyl chain of the target compound .

3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride

  • Molecular Formula : C₅H₁₂Cl₂N
  • Molecular Weight : 172.06 g/mol
  • Structure : A tertiary amine with a chloro substituent on the carbon chain.
  • Key Differences :
    • Reactivity : The chloro group allows nucleophilic substitution reactions, enabling use in crosslinking or polymer synthesis.
    • Toxicity : The chloro substituent increases toxicity compared to N-methyldodecan-1-amine hydrochloride.
    • Applications : Primarily employed in chemical synthesis rather than surfactancy .

Data Table: Comparative Properties of Selected Amine Hydrochlorides

Compound Molecular Formula Molecular Weight (g/mol) Charge Type Solubility in Water Key Applications
N-Methyldodecan-1-amine Hydrochloride C₁₃H₂₈ClN 233.83 Secondary Amine Moderate Surfactant, Organic Synthesis
Dodecyldimethylammonium Chloride C₁₄H₃₀ClN 247.45 Quaternary Amine High Disinfectant, Surfactant
N-Methyl-5-hexen-1-amine Hydrochloride C₇H₁₆ClN 149.66 Secondary Amine High Organic Synthesis
Memantine Hydrochloride C₁₂H₂₁N·HCl 215.76 Primary Amine Low (Lipophilic) Pharmaceutical (Alzheimer’s)
3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride C₅H₁₂Cl₂N 172.06 Tertiary Amine Moderate Chemical Intermediate

Biological Activity

N-methyldodecan-1-amine hydrochloride, a derivative of long-chain aliphatic amines, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anti-cancer, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

N-methyldodecan-1-amine hydrochloride is categorized as a tertiary amine with the chemical formula C13H29NC_{13}H_{29}N and a molecular weight of 201.39 g/mol. The compound features a long hydrophobic chain, which influences its interaction with biological membranes and cellular targets.

Research indicates that N-methyldodecan-1-amine hydrochloride exhibits several mechanisms of action:

  • Anti-inflammatory Activity :
    • Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in immune cells. This effect is mediated through the blockade of signaling pathways involving NF-κB and MAPK, which are critical in inflammatory responses .
  • Antitumor Effects :
    • N-benzyl-N-methyldecan-1-amine (BMDA), a related compound, demonstrated significant anti-cancer properties. It was found to induce cell cycle arrest in the G2/M phase in leukemia cells and inhibit tumor growth in colorectal carcinoma models . The mechanism involves the downregulation of cyclin-dependent kinases (Cdk) and upregulation of Cdk inhibitors like p21.
  • Neuroprotective Effects :
    • Preliminary studies suggest that long-chain amines may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

In Vitro Studies

In vitro experiments using THP-1 monocytes revealed that N-methyldodecan-1-amine hydrochloride significantly reduced the expression of inflammatory markers upon lipopolysaccharide (LPS) stimulation. The compound inhibited myeloperoxidase (MPO) activity, indicating decreased neutrophil infiltration in tissues .

In Vivo Studies

In vivo studies on animal models have demonstrated promising results:

  • Colitis Model : Administration of BMDA reduced colitis symptoms in rats treated with 2,4-dinitrobenzenesulfonic acid (DNBS), evidenced by decreased levels of inflammatory mediators and improved histological scores .
  • Rheumatoid Arthritis Model : In collagen-induced arthritis models, treatment with BMDA led to a significant reduction in joint inflammation and damage, highlighting its therapeutic potential for autoimmune diseases .

Case Studies

StudyObjectiveFindings
Jeong et al. (2014)Evaluate anti-cancer effectsInduced G2/M arrest in leukemia cells; reduced Cdk levels
Kaowinn et al. (2018)Investigate anti-inflammatory propertiesInhibited TNF-α production; blocked NF-κB signaling
Recent Pharmacological StudyAssess effects on colitisReduced MPO activity; ameliorated colitis symptoms

Safety Profile

Toxicological assessments indicate that N-methyldodecan-1-amine hydrochloride does not exhibit significant liver toxicity at therapeutic doses. Serum levels of liver enzymes AST and ALT remained unchanged compared to control groups .

Q & A

Q. What are the validated methods for synthesizing N-methyldodecan-1-amine hydrochloride with high purity?

Answer: A two-step synthesis is commonly employed:

Amine Alkylation : React dodecan-1-amine with methyl iodide in the presence of a base (e.g., potassium carbonate) to yield N-methyldodecan-1-amine.

Hydrochloride Formation : Treat the free amine with concentrated hydrochloric acid under controlled pH (3–4) to precipitate the hydrochloride salt .
Purity Optimization : Use continuous flow reactors for precise control of reaction parameters (temperature, stoichiometry) to minimize side products like dialkylated amines . Post-synthesis purification via recrystallization in ethanol-water mixtures improves purity (>98%) .

Q. How can researchers confirm the structural identity of N-methyldodecan-1-amine hydrochloride?

Answer: Combine spectroscopic and chromatographic methods:

  • NMR : Confirm the methyl group (δ ~2.2 ppm for –NCH3) and alkyl chain (δ 1.2–1.6 ppm for CH2 groups) .
  • FT-IR : Identify N–H stretches (2500–3000 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
  • HPLC : Use a C18 column with UV detection (210 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity and detect impurities (<0.1%) .

Advanced Research Questions

Q. How should researchers resolve contradictions in solubility data for N-methyldodecan-1-amine hydrochloride across solvents?

Answer: Solubility discrepancies often arise from impurities or pH variations. To standardize measurements:

  • pH Control : Adjust solvent pH to 4–5 (hydrochloride salt stability) using buffered solutions .
  • Gravimetric Analysis : Saturate solvents (e.g., water, ethanol, dichloromethane) at 25°C, filter unreacted solids, and quantify dissolved compound via evaporation .
  • DSC/TGA : Validate thermal stability (decomposition >200°C) to rule out solvent interactions .

Q. What advanced strategies mitigate degradation of N-methyldodecan-1-amine hydrochloride in long-term storage?

Answer: Degradation pathways (hydrolysis, oxidation) require mitigation via:

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) at –20°C to prevent moisture uptake .
  • Stabilizers : Add antioxidants (0.01% BHT) or chelating agents (EDTA) to aqueous formulations .
  • Stability-Indicating Assays : Monitor degradation products (e.g., free amine via LC-MS) under accelerated conditions (40°C/75% RH for 6 months) .

Methodological Challenges

Q. How can researchers optimize reaction conditions for scaling up N-methyldodecan-1-amine hydrochloride synthesis?

Answer:

  • DoE (Design of Experiments) : Vary temperature (40–80°C), methyl iodide equivalents (1.1–1.5 mol), and reaction time (4–12 hrs) to maximize yield .
  • In-Line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress in real time .
  • Green Chemistry : Replace methyl iodide with dimethyl carbonate under supercritical CO2 to reduce toxicity .

Q. What analytical approaches validate the absence of genotoxic impurities in N-methyldodecan-1-amine hydrochloride batches?

Answer:

  • LC-HRMS : Screen for alkyl halides (e.g., residual methyl iodide) with detection limits <1 ppm .
  • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity of isolated impurities .
  • ICH M7 Compliance : Follow QbD (Quality by Design) guidelines to classify impurities (Class 1–5) and set thresholds .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity in cell-based assays?

Answer:

  • Dose-Response Curves : Test concentrations (1–100 µM) across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects .
  • Solvent Controls : Ensure residual solvents (e.g., DMSO) do not exceed 0.1% (v/v) to avoid false positives .
  • Mechanistic Studies : Use siRNA knockdown or receptor antagonists to isolate pathways (e.g., NMDA receptor modulation) .

Interdisciplinary Applications

Q. What methodologies enable the study of N-methyldodecan-1-amine hydrochloride’s interaction with lipid bilayers?

Answer:

  • Langmuir Trough : Measure changes in lipid monolayer surface pressure (π–A isotherms) to assess membrane insertion .
  • MD Simulations : Model interactions using CHARMM36 force fields to predict partitioning into hydrophobic domains .
  • Fluorescence Anisotropy : Use DPH probes to quantify changes in membrane fluidity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyldodecan-1-amine;hydrochloride
Reactant of Route 2
N-methyldodecan-1-amine;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.